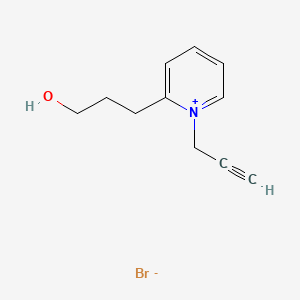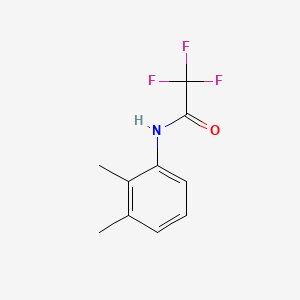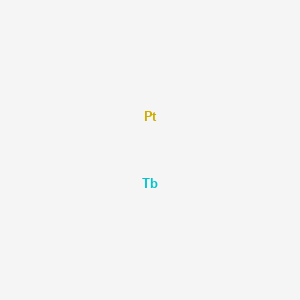
Platinum--terbium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–terbium (1/1) is a compound formed by the combination of platinum and terbium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. Platinum is a precious metal known for its catalytic properties, while terbium is a rare earth element with notable magnetic and luminescent characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–terbium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of platinum and terbium salts in a suitable solvent under controlled conditions. For example, platinum chloride and terbium nitrate can be dissolved in a solvent such as water or ethanol, followed by the addition of a reducing agent to facilitate the formation of the platinum–terbium compound.
Industrial Production Methods
Industrial production of platinum–terbium (1/1) typically involves high-temperature solid-state reactions. The raw materials, such as platinum and terbium oxides or chlorides, are mixed in stoichiometric amounts and heated in a furnace at elevated temperatures (e.g., 800-1000°C) under an inert atmosphere to prevent oxidation. The resulting product is then purified through processes such as leaching or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
Platinum–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Platinum–terbium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of platinum and terbium oxides.
Reduction: Reduction of platinum–terbium (1/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. This reaction is often carried out at high temperatures and results in the formation of metallic platinum and terbium.
Substitution: Substitution reactions involve the replacement of one or more ligands in the platinum–terbium compound with other ligands. Common reagents for substitution reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield platinum and terbium oxides, while reduction reactions produce metallic platinum and terbium.
科学研究应用
Platinum–terbium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In catalysis, platinum–terbium (1/1) can be used as a catalyst for various chemical reactions, including hydrogenation and oxidation reactions. Its catalytic properties are enhanced by the presence of terbium, which can modify the electronic structure of platinum.
Biology: In biological research, platinum–terbium (1/1) can be used as a probe for studying cellular processes. The luminescent properties of terbium make it useful for imaging and tracking biological molecules.
Medicine: In medicine, platinum–terbium (1/1) has potential applications in cancer therapy. Platinum-based compounds are known for their anticancer properties, and the addition of terbium can enhance their effectiveness by providing additional therapeutic benefits.
Industry: In industrial applications, platinum–terbium (1/1) can be used in the production of advanced materials, such as magnetic and luminescent materials, which have applications in electronics and photonics.
作用机制
The mechanism of action of platinum–terbium (1/1) depends on its specific application. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, the compound interacts with cellular components, such as DNA and proteins, to exert its effects. The luminescent properties of terbium allow for the tracking and imaging of the compound within biological systems.
相似化合物的比较
Platinum–terbium (1/1) can be compared with other similar compounds, such as platinum–europium and platinum–dysprosium. These compounds share some similarities in terms of their catalytic and luminescent properties but differ in their specific applications and effectiveness.
Platinum–europium: This compound is known for its strong luminescent properties, making it useful for applications in lighting and display technologies. it may not be as effective as platinum–terbium (1/1) in catalytic applications.
Platinum–dysprosium: This compound has notable magnetic properties, making it suitable for applications in magnetic materials and devices. its luminescent properties may not be as strong as those of platinum–terbium (1/1).
属性
CAS 编号 |
12165-99-0 |
|---|---|
分子式 |
PtTb |
分子量 |
354.01 g/mol |
IUPAC 名称 |
platinum;terbium |
InChI |
InChI=1S/Pt.Tb |
InChI 键 |
OUFQNDKTRDASBJ-UHFFFAOYSA-N |
规范 SMILES |
[Tb].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


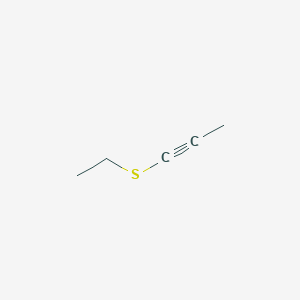


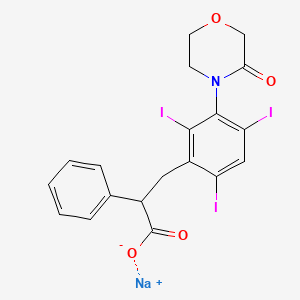
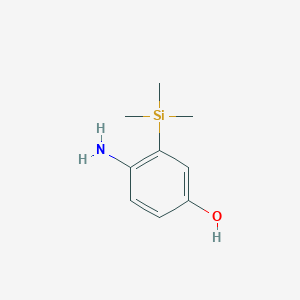
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
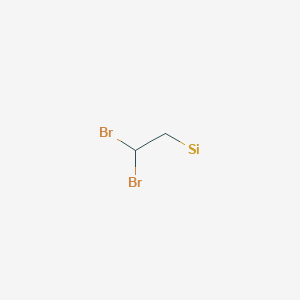


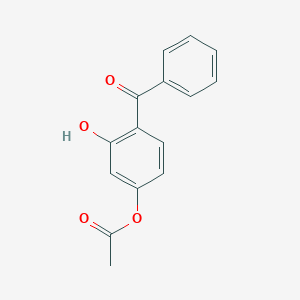
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
